molecular formula C7H16OS B1580877 3-(Methylthio)-1-hexanol CAS No. 51755-66-9

3-(Methylthio)-1-hexanol

Cat. No. B1580877
CAS RN: 51755-66-9
M. Wt: 148.27 g/mol
InChI Key: JSASXSHMJYRPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-1-hexanol (MTH) is a versatile organic compound with a wide range of applications in scientific research and industrial applications. It is an important component of many products such as perfumes, flavorings, and fragrances. It is also used as a reagent in the synthesis of other compounds and as an intermediate in the production of pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-(Methylthio)-1-hexanol.

Scientific Research Applications

Synthesis and Flavor Applications

  • 3-(Methylthio)-1-hexanol has been synthesized for applications in flavoring. A study by Ouyang Tian-hui (2010) discusses the synthesis of optically active 3-methylthio hexanol and its acetate, starting from (E)-2-hexenal. These compounds were synthesized through a series of steps involving reduction, Sharpless asymmetric epoxidation, regioselective reduction, and SN2 nucleophilic substitution. The final products were obtained with about 94% enantiomeric excess (ee), highlighting their potential as optically active flavors (Ouyang, 2010).

Role in Natural Flavors

  • Max Winter and colleagues (1976) identified 3-Methylthio-hexanol in a flavor concentrate of the yellow passion fruit. Their work describes the synthesis of this compound, indicating its natural occurrence and significance in flavor chemistry (Winter et al., 1976).

Dielectric Relaxation Studies

  • In a study by Yanqin Gao et al. (2013), the dielectric relaxation of 3-methylthio-1-hexanol was examined near the glass transition. They detected Debye relaxation in the dielectric spectra, providing insights into the relaxation dynamics of monohydroxy alcohols. This study contributes to understanding the dynamic characters of the relaxations in monohydroxy alcohols (Gao et al., 2013).

Chemical Synthesis and Reaction Analysis

  • Yaoquan Liu and J. Vederas (1996) used 6-(methylthio)hexanoic acid in a modification of the Swern oxidation, demonstrating an application in chemical synthesis. This work is relevant for understanding the chemical reactions and properties of related sulfur compounds (Liu & Vederas, 1996).

Catalysis and Chemical Process Engineering

  • Research by Saurabh C. Patankar and G. Yadav (2017) explored the catalytic synthesis of 2-ethyl-1-hexanol from n-butanal, providing insights into the catalytic processes and potential applications of related hexanol compounds in industrial chemistry (Patankar & Yadav, 2017).

Application in Biofuel

  • M. D. Poures et al. (2017) investigated 1-Hexanol as a potential biofuel in diesel engines. This study provides a perspective on the potential application of hexanol derivatives, like 3-(Methylthio)-1-hexanol, in sustainable energy solutions (Poures et al., 2017).

Microbial Community Synthesis

  • A study by Rubing Du et al. (2021) on the construction of a synthetic microbial community for the biosynthesis of 3-(Methylthio)-1-propanol, a related sulfur compound, provides insights into the potential biotechnological applications of 3-(Methylthio)-1-hexanol (Du et al., 2021).

properties

IUPAC Name

3-methylsulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASXSHMJYRPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866215
Record name 3-(Methylsulfanyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with sulfurous onion, garlic green vegetable odour
Record name 3-(Methylthio)-1-hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water
Record name 3-(Methylthio)-1-hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.974 (20°)
Record name 3-(Methylthio)-1-hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)-1-hexanol

CAS RN

51755-66-9, 90180-89-5
Record name 3-(Methylthio)-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51755-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)-1-hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfanyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)hexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLTHIO)-1-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFU4A74TQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name R-3-(Methylthio)-1-hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-1-hexanol
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)-1-hexanol
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)-1-hexanol
Reactant of Route 4
3-(Methylthio)-1-hexanol
Reactant of Route 5
3-(Methylthio)-1-hexanol
Reactant of Route 6
3-(Methylthio)-1-hexanol

Citations

For This Compound
66
Citations
Y Gao, D Bi, X Li, R Liu, Y Tian… - The Journal of Chemical …, 2013 - pubs.aip.org
… The dielectric relaxation of a substituted monohydroxy alcohol, 3-methylthio-1-hexanol, is … The Debye relaxation strength and time of 3-methylthio-1-hexanol do not change much …
Number of citations: 12 pubs.aip.org
AQ Guo - China Condiment, 2009 - cabdirect.org
The synthesis of sulfur-containing flavours 3-methylthio-1-hexanol and 3-methylthio-1-hexyl acetate was studied starting from E-2-hexenal. The 1, 4-conjugated addition of sodium …
Number of citations: 2 www.cabdirect.org
B Fedrizzi, F Magno, F Finato… - Journal of agricultural and …, 2010 - ACS Publications
Fermentative sulfur compounds are recognized as strongly affecting wine aroma, mainly as off-flavors, but recently also as possible positive contributors to wine quality and typicity in …
Number of citations: 40 pubs.acs.org
A Tromelin, G Sanz, L Briand, JC Pernollet… - Developments in Food …, 2006 - Elsevier
… 2-methylundecanal, 3-methylthio1-hexanol, tridecanal and 9-decen-l-ol. Preliminary results showed that HEK293-G~16OR1 G1 cell responses induced by 3-methylthio-1-hexanol and 2 …
Number of citations: 2 www.sciencedirect.com
B Fedrizzi, G Zapparoli, F Finato, E Tosi… - Journal of Agricultural …, 2011 - ACS Publications
From harvest until wine arrives to the consumer, oxygen plays a crucial role in the definition of the final aroma. In the present research, the effect of the model oxidative aging on a dry …
Number of citations: 42 pubs.acs.org
B Fedrizzi, F Magno, D Badocco… - Journal of agricultural …, 2007 - ACS Publications
Thirteen sulfur compounds (boiling points from 35 to 231 C), usually considered as possible off-flavoring volatiles, were quantified by a concurrent headspace−solid phase …
Number of citations: 75 pubs.acs.org
H Huth, LM Wang, C Schick, R Richert - The Journal of chemical …, 2007 - pubs.aip.org
Dielectric relaxation and dynamic heat capacity measurements are compared for 2-ethyl-1-hexanol near its glass transition temperature T g in order to further clarify the origin of the …
Number of citations: 141 pubs.aip.org
M Preuß, C Gainaru, T Hecksher, S Bauer… - The Journal of …, 2012 - pubs.aip.org
Binary solutions of 2-ethyl-1-hexanol (2E1H) with 2-ethyl-1-hexyl bromide (2E1Br) are investigated by means of dielectric, shear mechanical, near-infrared, and solvation spectroscopy …
Number of citations: 54 pubs.aip.org
K Parish‐Virtue, LI Pilkington, D Martin… - Journal of the …, 2021 - Wiley Online Library
BACKGROUND New Zealand Pinot noir is gaining increasing attention both in New Zealand and internationally, becoming the second largest grape variety for both plantings and export…
Number of citations: 1 onlinelibrary.wiley.com
M Tylinski, MS Beasley, YZ Chua, C Schick… - The Journal of …, 2017 - pubs.aip.org
Previous work has shown that vapor-deposition can prepare organic glasses with extremely high kinetic stabilities and other properties that would be expected from liquid-cooled …
Number of citations: 26 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.